

Preparation of Spectrally Pure Strontium Chloride: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Strontium;chloride*

Cat. No.: *B13733270*

[Get Quote](#)

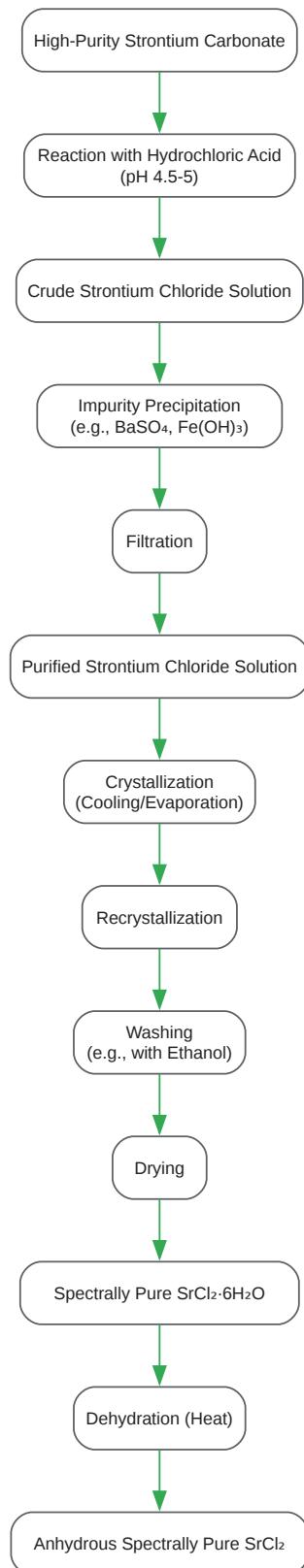
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the methodologies for preparing spectrally pure strontium chloride (SrCl_2). The focus is on providing detailed experimental protocols and robust analytical techniques to ensure the highest purity for demanding applications in research, pharmaceutical development, and beyond.

Introduction

Strontium chloride is a salt with diverse applications, ranging from a component in specialized glassware and pyrotechnics to a crucial ingredient in dental products and a precursor for various strontium compounds.^[1] In pharmaceutical and biological research, the radioactive isotope ^{89}Sr , administered as strontium chloride, is used in the treatment of bone cancer.^[1] For these advanced applications, the spectral purity of strontium chloride is of paramount importance, as even trace amounts of metallic impurities can significantly impact experimental outcomes and product efficacy. This guide details the most effective methods for the synthesis and purification of strontium chloride to achieve a spectrally pure state.

Synthesis and Purification Methodologies


The preparation of spectrally pure strontium chloride typically involves a multi-step process encompassing initial synthesis followed by rigorous purification to remove contaminants. The most common and reliable methods begin with the reaction of strontium carbonate with hydrochloric acid.

Synthesis from Strontium Carbonate

The primary synthesis route involves the reaction of high-purity strontium carbonate with hydrochloric acid.^{[1][2]} This method is favored for its straightforward chemistry and the relatively high purity of the initial product.

A generalized workflow for this process, including subsequent purification steps, is outlined below.

[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis and purification of strontium chloride.

Purification Techniques

Achieving spectral purity necessitates the removal of common impurities such as barium, calcium, iron, and other heavy metals.^{[3][4]}

A common method for removing barium and iron involves their precipitation from the strontium chloride solution.^[5] Barium is often present in strontium ores and can be co-precipitated as barium sulfate by the addition of a dilute sulfuric acid solution. Iron can be oxidized using hydrogen peroxide and then precipitated as iron(III) hydroxide by adjusting the pH.^[5]

Recrystallization is a powerful technique for purifying solid compounds.^[6] The crude strontium chloride is dissolved in a minimal amount of hot solvent (typically deionized water), and then the solution is slowly cooled to induce crystallization. As the strontium chloride crystals form, impurities are excluded from the crystal lattice and remain in the mother liquor.^[6]

Washing the crystallized strontium chloride with a suitable solvent can effectively remove certain impurities. For instance, washing with ethanol is a documented method for preferentially extracting calcium chloride, a common contaminant.^[2]

Experimental Protocols

The following protocols are detailed methodologies for the synthesis and purification of spectrally pure strontium chloride.

Protocol 1: Synthesis and Purification via Impurity Precipitation

This protocol is adapted from a patented method for producing spectrally pure strontium chloride.^[5]

Materials:

- High-purity strontium carbonate (SrCO_3)
- Concentrated hydrochloric acid (HCl)
- Distilled or deionized water

- Dilute sulfuric acid (H_2SO_4)
- 30% Hydrogen peroxide (H_2O_2)
- Stainless steel or glass reaction vessel
- pH meter
- Heating mantle and stirrer
- Filtration apparatus (e.g., Büchner funnel)

Procedure:

- In a reaction vessel, suspend high-purity strontium carbonate in distilled water.
- Slowly add hydrochloric acid while stirring until the effervescence of CO_2 ceases.
- Carefully monitor the pH and adjust with HCl to a final pH of 4.5-5.
- Heat the resulting strontium chloride solution to 90-95°C.
- While maintaining the temperature, add a stoichiometric amount of dilute sulfuric acid to precipitate any barium ions as BaSO_4 .
- Subsequently, add a small amount of hydrogen peroxide to oxidize any ferrous ions to ferric ions.
- Cease heating and allow the solution to stand for 40-60 minutes to ensure complete precipitation of impurities.
- Filter the hot solution to remove the precipitated impurities.
- Concentrate the filtrate by heating until the solution reaches a high degree of saturation.
- Stop heating and allow the solution to cool slowly to induce crystallization of strontium chloride hexahydrate ($\text{SrCl}_2 \cdot 6\text{H}_2\text{O}$).

- Collect the crystals by filtration and dry them in a desiccator or a temperature-controlled oven.

Protocol 2: Purification by Recrystallization

This is a general protocol for the purification of strontium chloride via recrystallization.[\[6\]](#)

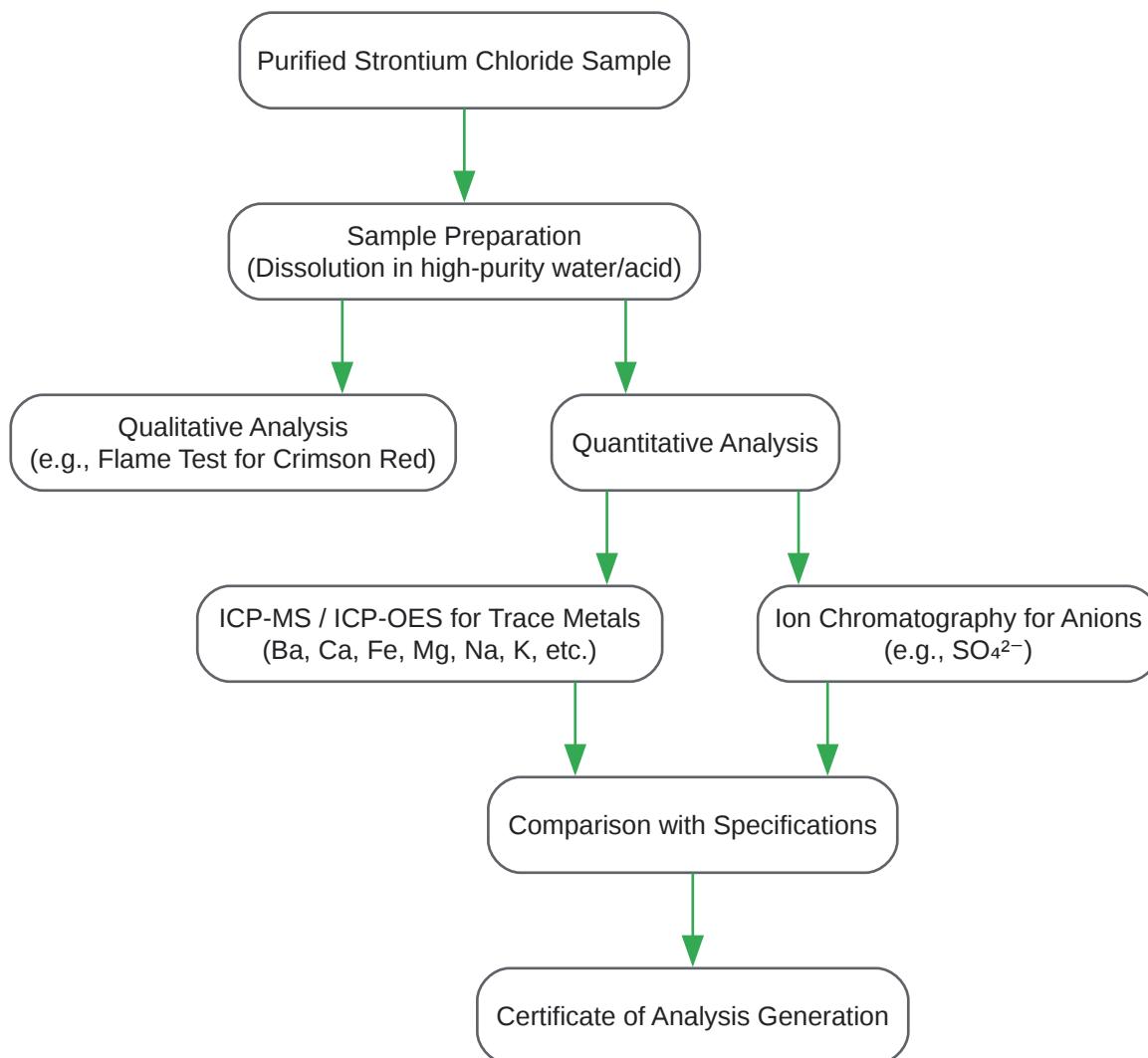
Materials:

- Crude strontium chloride
- Deionized water (or other suitable solvent)
- Erlenmeyer flasks
- Heating source (hot plate)
- Filtration apparatus

Procedure:

- Place the crude strontium chloride in an Erlenmeyer flask.
- Add a small amount of deionized water and heat the mixture to boiling while stirring to dissolve the solid.
- Add more hot deionized water in small portions until the strontium chloride is completely dissolved. Avoid adding excess solvent.
- If there are insoluble impurities, perform a hot gravity filtration to remove them.
- Allow the clear, hot solution to cool slowly to room temperature.
- Further cool the solution in an ice bath to maximize crystal yield.
- Collect the purified crystals by vacuum filtration.
- Wash the crystals with a small amount of ice-cold deionized water.

- Dry the crystals to obtain purified strontium chloride hexahydrate.


Quality Control and Analytical Methods

To verify the spectral purity of the prepared strontium chloride, a suite of analytical techniques should be employed.

Trace Metal Analysis

Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) and Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) are highly sensitive methods for quantifying trace metallic impurities.^{[7][8]} These techniques can detect contaminants at parts-per-million (ppm) to parts-per-billion (ppb) levels.

A logical workflow for the analytical quality control of strontium chloride is presented below.

[Click to download full resolution via product page](#)

Caption: Analytical workflow for purity verification of strontium chloride.

Quantitative Data

The following tables summarize typical impurity levels found in commercially available high-purity strontium chloride, providing a benchmark for laboratory preparations.

Table 1: Certificate of Analysis for Strontium Chloride, Anhydrous, 99.5% (metals basis) - Lot E11S001[3]

Analyte	Specification
Insoluble matter	0.003 %
Sulfates	0.001 %
Sodium (Na)	< 0.05 %
Iron (Fe)	0.001 %
Magnesium (Mg)	< 0.05 %
Barium (Ba)	< 0.02 %
Aluminum (Al)	< 0.002 %
Lead (Pb)	< 0.001 %
Potassium (K)	< 0.05 %
Calcium (Ca)	< 0.05 %

Table 2: Certificate of Analysis for Strontium Chloride, Anhydrous, 99.5% (metals basis) - Lot D18N37[9]

Analyte	Specification
Insoluble matter	< 0.01 %
Sulfates	< 0.002 %
Sodium (Na)	< 0.02 %
Iron (Fe)	< 0.005 %
Magnesium (Mg)	< 0.05 %
Barium (Ba)	< 0.05 %
Aluminum (Al)	< 0.002 %
Lead (Pb)	< 0.0005 %
Potassium (K)	< 0.05 %
Calcium (Ca)	< 0.05 %

Conclusion

The preparation of spectrally pure strontium chloride is a critical process for many advanced scientific and pharmaceutical applications. By employing a combination of controlled synthesis from high-purity starting materials and a series of rigorous purification steps including impurity precipitation and recrystallization, it is possible to achieve the high levels of purity required. The use of sensitive analytical techniques such as ICP-MS and ICP-OES is essential for the verification of this purity. The protocols and data presented in this guide provide a comprehensive framework for researchers and professionals to produce and validate spectrally pure strontium chloride for their specific needs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Strontium chloride - Wikipedia [en.wikipedia.org]
- 2. US3239318A - Recovering strontium chloride from brine - Google Patents [patents.google.com]
- 3. assets.fishersci.com [assets.fishersci.com]
- 4. WO2017080244A1 - Method for preparing high-purity strontium chloride by using strontium slag - Google Patents [patents.google.com]
- 5. A kind of preparation method of spectrum pure strontium chloride - Patent CN-102417199-A - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Recrystallization [sites.pitt.edu]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- To cite this document: BenchChem. [Preparation of Spectrally Pure Strontium Chloride: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b13733270#methods-for-preparing-spectrally-pure-strontium-chloride>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com